Metrizoate magnesium is a radiographic contrast agent primarily used in medical imaging. It belongs to a class of iodinated contrast media, which enhance the visibility of internal structures in imaging techniques such as computed tomography and angiography. Metrizoate magnesium is particularly noted for its low osmolality and relatively high iodine content, which contributes to its effectiveness in providing clear images during diagnostic procedures.
Metrizoate magnesium is synthesized from metrizamide, an iodinated compound that serves as its active ingredient. The magnesium salt form is utilized to improve solubility and stability in aqueous solutions, making it suitable for intravenous administration.
Metrizoate magnesium is classified as a non-ionic iodinated contrast medium. It is categorized under the broader class of radiographic contrast agents, which are further divided into ionic and non-ionic types based on their chemical structure and behavior in solution.
The synthesis of metrizate magnesium typically involves the following steps:
The synthesis process requires careful control of temperature and pH to ensure the stability of the iodinated compound. The reaction conditions are optimized to minimize side reactions and maximize yield.
The molecular structure of metrizate magnesium consists of a benzene ring substituted with iodine atoms, along with a side chain containing a magnesium ion. The presence of iodine atoms is crucial for its function as a contrast agent.
Metrizoate magnesium undergoes various chemical reactions relevant to its use as a contrast agent:
The stability of metrizate magnesium in physiological conditions is critical for its performance as a contrast agent. Its low osmolality reduces the risk of adverse reactions during administration.
Metrizoate magnesium enhances radiographic imaging through the following mechanisms:
Studies have shown that the effective concentration of iodine in metrizate magnesium significantly improves image quality in radiographic procedures by increasing the differential absorption between tissues.
Metrizoate magnesium is primarily used in medical imaging applications:
Metrizoate magnesium emerged during a transformative period in radiographic contrast media development, when researchers sought iodine-rich compounds capable of producing high-contrast imaging for cardiovascular and urological diagnostics. As an ionic dimeric salt derived from metrizoic acid (3-(acetylamino)-5-[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid), its chemical structure featured three iodine atoms per benzene ring, achieving iodine concentrations of 370–440 mg/ml—a critical metric for enhancing X-ray attenuation [1] [4]. The compound’s synthesis represented a technical advance over earlier monomers, as its magnesium counterion improved solubility while maintaining a molar mass of 627.943 g/mol for the acid form and 1,278.17 g/mol for the magnesium salt [1] [2].
Research in the 1960s focused on optimizing its physicochemical profile. Studies documented an osmolality of ~2,100 mOsm/kg (nearly seven times higher than blood plasma) and a viscosity of 3.4 centipoise at 37°C, properties that facilitated rapid intravascular dispersion during angiography [1] [4]. A 1967 clinical trial highlighted its efficacy in cardiovascular imaging, where high iodine content enabled precise visualization of coronary arteries and heart chambers—a significant leap from oil-based or barium-based agents [1]. Nevertheless, its hyperosmolar nature sparked parallel investigations into physiological tolerance, setting the stage for later comparisons with non-ionic agents.
Table 1: Physicochemical Properties of Metrizoate Magnesium
Property | Value | Measurement Context |
---|---|---|
Molecular Formula | 2C₁₂H₁₀I₃N₂O₄·Mg | Anhydrous salt form [2] |
Iodine Content | 370–440 mg/ml | Commercial formulations [4] |
Osmolality | ~2,100 mOsm/kg | At body temperature [1] |
Viscosity | 3.4 cP | At 37°C [1] |
The discontinuation of metrizoate magnesium by the late 1970s stemmed from two interrelated factors: intrinsic physicochemical limitations and the rise of safer alternatives. Its high osmolality—linked to hemodynamic disturbances like vasodilation and endothelial damage—became a focal point of criticism when compared to emerging non-ionic agents such as metrizamide and iohexol [4] [5]. A pivotal double-blind study in cerebral angiography (1977) demonstrated that metrizoate caused significant electroencephalogram (EEG) deterioration and bradycardia in 25% of patients, unlike metrizamide, which showed minimal electrophysiological interference [5].
Regulatory agencies began advocating for osmotoxicity reduction in contrast media, culminating in updated guidelines favoring low-osmolar agents. By 1983, metrizoate formulations like Isopaque were withdrawn from the U.S. market, as non-ionic compounds offered comparable radiopacity with osmolalities closer to physiological levels (500–700 mOsm/kg) [1] [4]. This shift reflected broader industry priorities: reducing chemotoxicity through molecular redesign rather than counterion adjustments. Metrizoate magnesium’s legacy thus lies in catalyzing the transition from ionic to non-ionic contrast media.
Table 2: Comparative Performance in Cerebral Angiography (1977 Study)
Parameter | Metrizoate Magnesium Group | Metrizamide Group | Significance |
---|---|---|---|
EEG Deterioration | 30% of patients | 5% of patients | p < 0.05 [5] |
Bradycardia Incidence | 25% | 10% | p < 0.05 [5] |
Mean Circulation Time | Prolonged | Shorter | Not significant [5] |
Despite its eventual discontinuation, metrizoate magnesium underpinned critical advances in angiographic techniques during the 1960s–1970s. Its high radiodensity enabled the development of selective coronary angiography, where precise injections of 370 mg I/ml formulations visualized arterial stenoses previously undetectable with sodium diatrizoate [1] [7]. In canine models, researchers leveraged its calcium-containing variants (e.g., meglumine-calcium metrizoate) to study inotropic effects on myocardium; these formulations initially augmented ventricular contractility in healthy tissue but paradoxically depressed function in ischemic zones, informing future contrast media protocols for cardiac imaging [7].
Pharmacokinetic studies further illuminated its utility as a glomerular filtration marker. A 1988 investigation documented a plasma clearance rate of 191 ml/min—higher than amidotrizoate (130 ml/min) or iohexol (121 ml/min)—attributed to minimal protein binding and rapid renal excretion. This property facilitated early computed tomography (CT) protocols for renal function assessment [6]. Nevertheless, its viscosity necessitated catheter-specific delivery systems, influencing the standardization of injection pressures and volumes in percutaneous angiography. These methodological refinements persisted even after non-ionic agents replaced metrizoate salts in clinical practice.
Table 3: Angiographic Applications and Technical Specifications
Application | Concentration Used | Technical Contribution |
---|---|---|
Coronary Angiography | 370 mg I/ml | Enabled selective vessel cannulation [1] |
Left Ventriculography | 440 mg I/ml | High-flow protocols for chamber opacification [7] |
Urography | 280–320 mg I/ml | Basis for renal clearance quantification [6] |
CAS No.: 26532-22-9
CAS No.: 18641-81-1
CAS No.: 61549-24-4
CAS No.: 463-82-1
CAS No.: